molecular formula C14H12N2O B1371684 8-(Benzyloxy)imidazo[1,5-a]pyridine CAS No. 910094-98-3

8-(Benzyloxy)imidazo[1,5-a]pyridine

Cat. No.: B1371684
CAS No.: 910094-98-3
M. Wt: 224.26 g/mol
InChI Key: FZKNDLYOEWCOSX-UHFFFAOYSA-N
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Description

8-(Benzyloxy)imidazo[1,5-a]pyridine is a chemical compound with the molecular formula C14H12N2O . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular weight of this compound is 224.26 g/mol . The InChI code is 1S/C14H12N2O/c1-2-5-12(6-3-1)10-17-14-7-4-8-16-11-15-9-13(14)16/h1-9,11H,10H2 .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 224.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Photophysical Investigation and Membrane Dynamics

8-(Benzyloxy)imidazo[1,5-a]pyridine, as part of the imidazo[1,5-a]pyridine scaffold, has been recognized for its stable structure and is widely used in the development of emissive compounds across various fields like optoelectronics, coordination chemistry, sensors, and chemical biology. A study explored its application as a fluorescent membrane probe due to its compact shape and remarkable photophysical properties. Specifically, five imidazo[1,5-a]pyridine-based fluorophores were synthesized and exhibited significant solvatochromic behavior, making them suitable as membrane probes to study membrane dynamics, hydration, and fluidity, which are crucial in monitoring cellular health and biochemical pathways (Renno et al., 2022).

Photophysical Properties and Synthetic Applications

The compound's derivatives, specifically imidazo[1,2-a]pyridines, were studied for their reactivity in cycloaddition-dehydrogenation reactions, forming benzo[a]imidazo[5,1,2-cd]indolizines and 2,3,9c-triazocyclopenta[j,k]fluorenes. These reactions showed promising photophysical properties, like emitting blue light when excited at 365 nm, indicating potential applications in the development of emissive materials (Aginagalde et al., 2010).

Antiglycation and Antioxidant Potential

Novel imidazo[4,5-b]pyridine benzohydrazones, related to the imidazo[1,5-a]pyridine framework, demonstrated significant antiglycation and antioxidant activities. These properties suggest its potential therapeutic applications, particularly in conditions where the inhibition of glycation and oxidative stress is beneficial (Taha et al., 2015).

Future Directions

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . Future research may focus on developing new synthetic methodologies and exploring its potential applications in various fields .

Properties

IUPAC Name

8-phenylmethoxyimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-5-12(6-3-1)10-17-14-7-4-8-16-11-15-9-13(14)16/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKNDLYOEWCOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670448
Record name 8-(Benzyloxy)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910094-98-3
Record name 8-(Benzyloxy)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound is prepared according to the same procedure as in preparation II (stage C) from 2.8 g (13.25 mmol) of 1-[3-(benzyloxy)pyridin-2-yl]methanamine [described in Inorg. Chem., (2003), 42(14), 4401] by formylation with formic acid and then cyclization by reaction with phosphoryl chloride. 1.74 g of a brown oil are obtained.
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